molecular formula C23H17FN4O4S B1228828 3-(4-Fluorophenyl)sulfonyl-1-(2-furanylmethyl)-2-imino-10-methyl-5-dipyrido[3,4-c:1',2'-f]pyrimidinone

3-(4-Fluorophenyl)sulfonyl-1-(2-furanylmethyl)-2-imino-10-methyl-5-dipyrido[3,4-c:1',2'-f]pyrimidinone

Cat. No.: B1228828
M. Wt: 464.5 g/mol
InChI Key: LSNBRXNBIYYOLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-fluorophenyl)sulfonyl-1-(2-furanylmethyl)-2-imino-10-methyl-5-dipyrido[3,4-c:1',2'-f]pyrimidinone is a pyridopyrimidine.

Scientific Research Applications

Synthesis and Molecular Corroborations

The synthesis of compounds related to 3-(4-Fluorophenyl)sulfonyl-1-(2-furanylmethyl)-2-imino-10-methyl-5-dipyrido[3,4-c:1',2'-f]pyrimidinone has been explored for their potential medicinal applications. A study by Thangarasu et al. (2019) focused on synthesizing pyrazole derivatives with similar structural features and evaluated their biological properties, including antioxidant, anti-breast cancer, and anti-inflammatory effects. The study's findings suggest potential in developing future COX-2 inhibitors or anti-inflammatory drugs (Thangarasu, Manikandan, & Thamaraiselvi, 2019).

Antiviral and Immunomodulatory Effects

Sidwell et al. (1990) investigated a range of pyrimidinone analogues, including structures related to the target compound, for their effectiveness against Phlebovirus infections in mice. Their research highlighted the antiviral activity and immunomodulatory properties of these compounds (Sidwell, Huffman, Coombs, Renis, Huggins, & Kende, 1990).

Antimycobacterial Activity

Research by Ali et al. (2011) on bis dihydropyrimidine compounds, which share a similar core structure with the compound , demonstrated promising antimycobacterial activity against Mycobacterium tuberculosis. The study's findings provide insights into the potential therapeutic applications of these compounds in treating tuberculosis (Ali, Manogaran, Govindasamy, Sellappan, & Pandian, 2011).

Fluorescent Imaging Agents

Boiadjiev et al. (2006) synthesized fluorinated dipyrrinones, which exhibit high fluorescence, from compounds structurally similar to the target molecule. These derivatives have potential as cholephilic fluorescence and MRI imaging agents, particularly for probing liver and biliary metabolism (Boiadjiev, Woydziak, McDonagh, & Lightner, 2006).

Anti-Inflammatory and Analgesic Properties

Muralidharan et al. (2019) synthesized novel pyrimidin-2-ol derivatives with structures akin to the target compound and evaluated them for anti-inflammatory and analgesic activities. The results suggested that these compounds could serve as effective treatments for inflammatory and pain-related conditions (Muralidharan, Raja, & Deepti, 2019).

Inhibitors for Cognitive Impairment Treatment

A study by Li et al. (2016) designed a set of 3-aminopyrazolo[3,4-d]pyrimidinones, related to the target compound, as inhibitors of phosphodiesterase 1 (PDE1). These compounds, especially ITI-214, showed promise for treating cognitive deficits associated with various neurodegenerative and neuropsychiatric diseases (Li, Zheng, Zhao, Zhang, Yao, Zhu, Beard, Ida, Lane, Snell, Sogabe, Heyser, Snyder, Hendrick, Vanover, Davis, & Wennogle, 2016).

Properties

Molecular Formula

C23H17FN4O4S

Molecular Weight

464.5 g/mol

IUPAC Name

5-(4-fluorophenyl)sulfonyl-7-(furan-2-ylmethyl)-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

InChI

InChI=1S/C23H17FN4O4S/c1-14-4-2-10-27-21(14)26-22-18(23(27)29)12-19(20(25)28(22)13-16-5-3-11-32-16)33(30,31)17-8-6-15(24)7-9-17/h2-12,25H,13H2,1H3

InChI Key

LSNBRXNBIYYOLX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=CO4)S(=O)(=O)C5=CC=C(C=C5)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Fluorophenyl)sulfonyl-1-(2-furanylmethyl)-2-imino-10-methyl-5-dipyrido[3,4-c:1',2'-f]pyrimidinone
Reactant of Route 2
3-(4-Fluorophenyl)sulfonyl-1-(2-furanylmethyl)-2-imino-10-methyl-5-dipyrido[3,4-c:1',2'-f]pyrimidinone
Reactant of Route 3
Reactant of Route 3
3-(4-Fluorophenyl)sulfonyl-1-(2-furanylmethyl)-2-imino-10-methyl-5-dipyrido[3,4-c:1',2'-f]pyrimidinone
Reactant of Route 4
3-(4-Fluorophenyl)sulfonyl-1-(2-furanylmethyl)-2-imino-10-methyl-5-dipyrido[3,4-c:1',2'-f]pyrimidinone
Reactant of Route 5
3-(4-Fluorophenyl)sulfonyl-1-(2-furanylmethyl)-2-imino-10-methyl-5-dipyrido[3,4-c:1',2'-f]pyrimidinone
Reactant of Route 6
3-(4-Fluorophenyl)sulfonyl-1-(2-furanylmethyl)-2-imino-10-methyl-5-dipyrido[3,4-c:1',2'-f]pyrimidinone

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